molecular formula C12H15NO2 B1337855 N,N-diethyl-4-formylbenzamide CAS No. 58287-77-7

N,N-diethyl-4-formylbenzamide

Cat. No. B1337855
CAS RN: 58287-77-7
M. Wt: 205.25 g/mol
InChI Key: OTGRTWQLBHAZFG-UHFFFAOYSA-N
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Description

“N,N-diethyl-4-formylbenzamide” is a synthetic organic compound with the empirical formula C12H15NO2 . It is a unique chemical that does not contain any toxic metallic elements .


Synthesis Analysis

The synthesis of N,N-diethylbenzamides, including “N,N-diethyl-4-formylbenzamide”, can be achieved through the Mitsunobu reaction . This reaction allows for the creation of ortho-, meta-, and para-substituted benzamides containing both electron-donating and electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-4-formylbenzamide” is characterized by a molecular weight of 205.25 g/mol . The InChI string representation of its structure is InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-9H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-diethyl-4-formylbenzamide” is a solid compound . It has a molecular weight of 205.25 g/mol . The compound has a topological polar surface area of 37.4 Ų . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Metabolism and Biotransformation Studies

  • Metabolism in Liver Microsomes : Taylor (1986) studied the metabolism of N,N-diethyl-m-toluamide (a compound closely related to N,N-diethyl-4-formylbenzamide) in rat liver microsomes, identifying several metabolites including N,N-diethyl-m-formylbenzamide. This research highlights the compound's metabolic pathways and its potential for further pharmacokinetic studies (Taylor, 1986).

Chemical Synthesis and Applications

  • Regioselective Synthesis of Dimethyl Phthalide-3-Phosphonates : Watanabe, Ijichi, and Furukawa (1993) demonstrated the synthesis of dimethyl phthalide-3-phosphonates using N,N-diethyl-2-formylbenzamides. This indicates the role of N,N-diethyl-4-formylbenzamide derivatives in the synthesis of complex organic compounds (Watanabe, Ijichi, & Furukawa, 1993).

Biochemical Studies

  • Conversion of N-Acyl Amino Acids into Imides : Huang, Wang, and Yue (2008) explored the conversion of N-acyl amino acids into imides, with N,N-diethyl-4-formylbenzamide derivatives possibly involved in oxidative cleavage processes. This research provides insights into the biochemical transformations involving N,N-diethyl-4-formylbenzamide (Huang, Wang, & Yue, 2008).

Insect Repellent Research

  • Behavioral and Toxicological Responses to Insect Repellents : Alzogaray (2015) investigated the behavioral and toxicological responses of Rhodnius prolixus to N,N-diethyl-3-methylbenzamide (DEET), a closely related compound to N,N-diethyl-4-formylbenzamide. This study contributes to the understanding of the effects of similar compounds in the realm of entomology and insect repellency (Alzogaray, 2015).

Material Science and Nanotechnology

  • Metal-Organic Framework Synthesis : Dodson et al. (2020) demonstrated that N,N-diethyl-3-methylbenzamide (DEET), related to N,N-diethyl-4-formylbenzamide, can act as a solvent in the synthesis of metal-organic frameworks (MOFs). This research suggests potential applications of N,N-diethyl-4-formylbenzamide in materials science, particularly in the development of MOFs (Dodson et al., 2020)

properties

IUPAC Name

N,N-diethyl-4-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRTWQLBHAZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449653
Record name 4-Diethylcarbamoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-formylbenzamide

CAS RN

58287-77-7
Record name N,N-Diethyl-4-formylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58287-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylcarbamoylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Carboxybenzaldehyde (100.3 g, 0.67 mol) was dissolved/suspended in toluene (1200 mL), dimethylformamide (0.15 mL) was added and the suspension was stirred during the dropwise addition of thionyl chloride (53.5 mL, 87.2 g, 0.73 mol). The reaction mixture was heated to reflux under nitrogen and stirred for 2 h, during which time much, but not all of the aldehydo-acid passed into solution. A further quantity of thionyl chloride (20 mL, 32.6 g, 0.27 mol) was added and reflux continued overnight. The clear reaction mixture was evaporated, and the residue dissolved in anhydrous tetrahydrofuran (1500 mL). The solution was cooled in an ice/water bath and diethylamine (173 mL, 122 g, 1.67 mol (2.5 equivalents)) was added dropwise to the stirred solution. The ice-bath was removed and stirring continued for 2.5 h. The reaction mixture was filtered to remove the white crystalline diethylamine hydrochloride by-product. The crystals were washed with ethyl acetate (2×600 mL), and the washings set aside. The tetrahydrofuran filtrate was evaporated, and the residue dissolved in the ethyl acetate washings. The solution was washed sequentially with 1 M-hydrochloric acid (2×600 mL), water (2×300 mL), dilute sodium carbonate solution (saturated Na2CO3:H2O, 1:1, 2×600 mL), water (2×300 mL) and saturated sodium chloride solution (300 mL). The organic layer was separated, dried over anhydrous sodium sulfate and evaporated to yield 4-formyl-N,N-diethylbenzamide as a pale brown oil (115.7 g, 84%) which was used without further purification.
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
53.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aldehydo-acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
173 mL
Type
reactant
Reaction Step Six
Quantity
1200 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

4-Carboxybenzaldehyde (100.3 g, 0.67 mol) was dissolved/suspended in toluene (1200 mL, dimethylformamide (0.15 mL) added and the suspension stirred during the dropwise addition of thionyl chloride (53.5 mL, 87.2 g, 0.73 mol). The reaction mixture was heated to reflux under nitrogen and stirred for 2 h, during which time much, but not all of the aldehydro-acid passed into solution. A further quantity of thionyl chloride (20 mL, 32.6 g, 0.27 mol) was added and reflux continued overnight. The clear reaction mixture was evaporated, and the residue dissolved in anhydrous tetrahydrofuran (1500 mL). The solution was cooled in an ice/water bath and diethylamine (173 mL, 122 g, 1.67 mol (2.5 equivalents)) was added dropwise to the stirred solution. The ice-bath was removed and stirring continued for 2.5 h. The reaction mixture was filtered to remove the white crystalline diethylamine hydrochloride by-product. The crystals were washed with ethyl acetate (2×600 mL), and the washings set aside. The tetrahydrofuran filtrate was evaporated, and the residue dissolved in the ethyl acetate washings. The solution was washed sequentially with 1 M-hydrochloric acid (2×600 mL), water 2×300 mL), dilute sodium carbonate solution (saturated:H2O, 1:1, 2×600 mL), water (2×300 mL) and saturated sodium chloride solution (300 mL). The organic layer was separated, dried over anhydrous sodium sulfate and evaporated to yield 4-formyl-N,N-diethylbenzamide as a pale brown oil which was used without further purification. (Yield 115.7 g, 84%)
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
53.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
173 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of 4-carboxybenzaldehyde (100 g, 0.66 mol), 1 L of dimethylformamide and 2 L of dichloromethane was cooled in an ice bath. Thionyl chloride (53 mL, 0.73 mol) was added dropwise while stirring. After 18 hours at room temperature, the mixture was cooled again and diethylamine (275 mL, 2.6 mol) was added dropwise. After stirring at room temperature for one hour the solvent was evaporated, and the residue was dissolved in aqueous 0.1 M sodium hydroxide and extracted with ethyl acetate. The organic layers were washed with water and brine, dried over sodium sulfate and evaporated to give a yellow oil. Chromatography on silica gel with ethanol (0-2%) in dichloromethane gave 44.2 g (32%) of 4-formyl-N,N-diethylbenzamide as a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Carboxybenzaldehyde (1.07 g, 7.13 mmol) was added into SOCl2 (5 ml). The mixture was refluxed for 6 hours until the solid was totally dissolved in solution. Then SOCl2 was evaporated under reduced pressure. Toluene (10 ml) was added to the residue and then removed under reduced pressure. The resulting residue was dissolved in anhydrous DCM (10 ml). Et2NH (20 mmol, 2.07 ml) was added dropwise. The solution was stirred at room temperature overnight. The solvent was removed under reduced pressure and the resulting residue was subjected to flash chromatography (EtOAc/Hexanes=30%˜50%) to give compound (1) (1.32 g, 6.44 mmol, yield 90%). 1H NMR (CDCl3) δ 10.06 (s, 1H), 7.95 (d, 2H), 7.55 (d, 2H), 3.58 (quart, 2H), 3.23 (quart, 2H), 1.28 (t, 3H), 1.13 (t, 3H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-4-formylbenzamide
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Citations

For This Compound
8
Citations
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Nonpeptide δ opioid agonists are analgesics with a potentially improved side-effect and abuse liability profile, compared to classical opioids. Andrews analysis of the NIH nonpeptide …
Number of citations: 130 0-pubs-acs-org.brum.beds.ac.uk
JL Tao, B Yang, ZX Wang - The Journal of Organic Chemistry, 2015 - ACS Publications
The P,N,N-pincer nickel complex [Ni(Cl){N(2-Ph 2 PC 6 H 4 )(2′-Me 2 NC 6 H 4 )}]-catalyzed allyl-aryl coupling was studied. The reaction of allyl methyl ethers, including (1-…
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
SN Calderon - Chemistry of Opioids, 2011 - Springer
The discovery of the selective delta (δ) opioid agonists SNC 80 and BW373U86, which possess a diarylmethylpiperazine structure unique among opioids, represented a major advance …
SM Wang, C Zhao, X Zhang, HL Qin - Organic & Biomolecular …, 2019 - pubs.rsc.org
The construction of amide bonds and peptide linkages is one of the most fundamental transformations in all life processes and organic synthesis. The synthesis of structurally ubiquitous …
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S Kancherla - 2019 - uis.brage.unit.no
Polycyclic aromatic hydrocarbons (PAHs) are well-known as pollutants and carcinogenic compounds. Lately, considering their opto-electronic and photophysical properties, PAHs are …
Number of citations: 1 uis.brage.unit.no
S Kancherla - 2019 - core.ac.uk
Polycyclic aromatic hydrocarbons (PAHs) are well-known as pollutants and carcinogenic compounds. Lately, considering their opto-electronic and photophysical properties, PAHs are …
Number of citations: 1 core.ac.uk
JP Sorrentino, DL Orsi, RA Altman - The Journal of organic …, 2021 - ACS Publications
The substitution of hydrogen atoms with fluorine in bioactive molecules can greatly impact physicochemical, pharmacokinetic, and pharmacodynamic properties. However, current …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
JP Sorrentino - 2022 - search.proquest.com
The substitution of hydrogen atoms with fluorine in bioactive molecules can greatly impact physicochemical, pharmacokinetic, and pharmacodynamic properties. However, current …

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